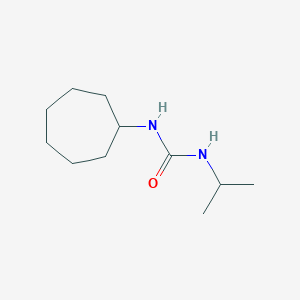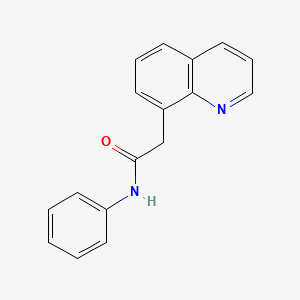
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, also known as MIQ or NSC 38430, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a fluorescent probe for Zn(II) ions involves the coordination of the Zn(II) ions with the carbonyl group of this compound, resulting in a change in the fluorescence intensity. The mechanism of action of this compound as an HDAC6 inhibitor involves the binding of this compound to the active site of HDAC6, resulting in the inhibition of HDAC6 activity. The mechanism of action of this compound as a photosensitizer for PDT involves the absorption of light by this compound, resulting in the production of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has been found to increase the levels of acetylated tubulin, which has implications in the treatment of neurodegenerative diseases. This compound has also been found to exhibit anti-inflammatory effects.
实验室实验的优点和局限性
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution, as an HDAC6 inhibitor, and as a photosensitizer for PDT. However, this compound also has limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research and development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide. These include the exploration of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases, the development of this compound-based fluorescent probes for the detection of other metal ions, and the optimization of this compound as a photosensitizer for PDT. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylanthranilic acid with acetic anhydride and phosphorus pentoxide, or the reaction of N-methylanthranilic acid with thionyl chloride and then with aniline. The yield of this compound using these methods ranges from 40% to 60%. This compound can also be synthesized using a one-pot method by reacting N-methylanthranilic acid with aniline and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This method has a higher yield of up to 80%.
科学研究应用
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution. This compound has also been used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications in the treatment of cancer and neurodegenerative diseases. This compound has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
属性
IUPAC Name |
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(20)18-15/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPCUZYMDJACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)

